4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potential inhibitor of various enzymes, making it a valuable compound in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .
Scientific Research Applications
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of human neutrophil elastase, an enzyme involved in inflammatory diseases.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Industrial Applications: It serves as a precursor for the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with similar structural features but different biological activity.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl fluoride group and are also studied for their enzyme inhibitory properties.
Uniqueness
4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds .
Properties
CAS No. |
16638-95-2 |
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Molecular Formula |
C14H11ClFNO4S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18) |
InChI Key |
NJORMOSCSDPPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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